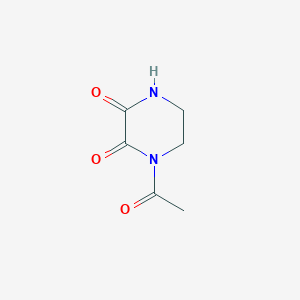
1-Acetylpiperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylpiperazine-2,3-dione, also known as N-Acetylpiperazine-2,3-dione (APD), is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. APD is a cyclic urea derivative that has been found to possess anticonvulsant, analgesic, and anxiolytic properties.
Mécanisme D'action
The exact mechanism of action of APD is not fully understood. However, it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. APD is thought to enhance the activity of GABA by binding to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This ultimately results in a decrease in neuronal excitability, which is thought to underlie its anticonvulsant, analgesic, and anxiolytic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that APD can modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and serotonin. This suggests that APD may have a broad range of effects on neuronal activity and behavior. APD has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of APD is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of APD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of APD is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on APD. One area of interest is the development of more efficient synthesis methods that can increase the yield of APD and improve its solubility. Another area of interest is the investigation of the potential therapeutic applications of APD in the treatment of neurological disorders such as epilepsy, anxiety, and pain. Additionally, further research is needed to better understand the mechanism of action of APD and its effects on neuronal activity and behavior.
Méthodes De Synthèse
APD can be synthesized by reacting piperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization. The yield of APD obtained from this method is typically around 70%.
Applications De Recherche Scientifique
APD has been extensively studied for its potential therapeutic properties. It has been found to possess anticonvulsant activity, which makes it a promising candidate for the treatment of epilepsy. APD has also been shown to have analgesic and anxiolytic properties, which could make it useful in the treatment of pain and anxiety disorders.
Propriétés
Numéro CAS |
132269-98-8 |
|---|---|
Nom du produit |
1-Acetylpiperazine-2,3-dione |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
1-acetylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10) |
Clé InChI |
OCPZVUYZNSCXFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(=O)C1=O |
SMILES canonique |
CC(=O)N1CCNC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



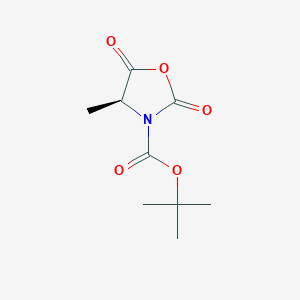
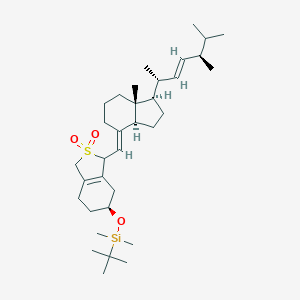
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
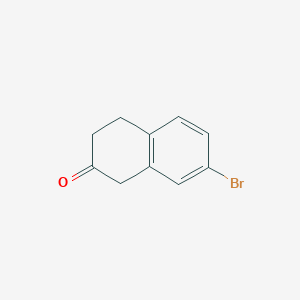
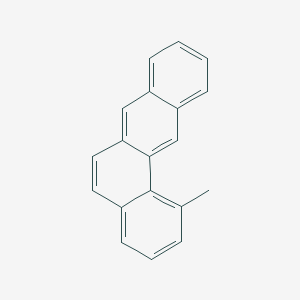

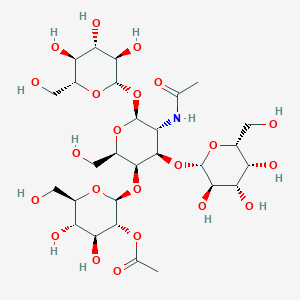
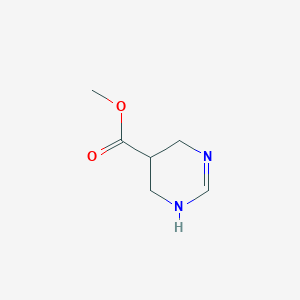
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
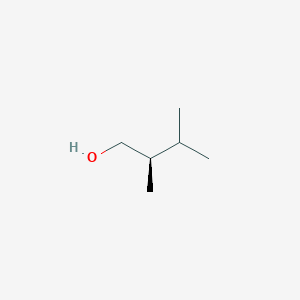
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
